Cas no 28178-42-9 (2,6-Diisopropylphenyl isocyanate)

2,6-Diisopropylphenyl isocyanate 化学的及び物理的性質
名前と識別子
-
- 2,6-Diisopropylphenyl isocyanate
- Benzene, 2-isocyanato-1,3-bis(1-methylethyl)-
- 2,6-Bis(isopropyl)phenyl isocyanate
- 2-isocyanato-1,3-di(propan-2-yl)benzene
- 2,5-DIHYDRO-5-OXO-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID PHENYLAMIDE
- 2,6-(i-Pr)2PhNCO
- 2,6-Bis(1-methylethyl)phenyl isocyanate
- Benzene,2-isocyanato-1,3-bis(1-methylethyl)
- DiethoxydiMethylsilane
- EINECS 248-885-4
- Isocyanic Acid 2,6-Diisopropylphenyl Ester
- o,o'-Diisopropylphenyl isocyanate
- Isocyanicacid, 2,6-diisopropylphenyl ester (7CI,8CI)
- 2-Isocyanato-1,3-diisopropylbenzene
- 2,6-Bis(1-methylethyl)phenylisocyanate
- 2,6-DIISOPROPYLPHENYLISOCYANATE
- Isocyanic acid, 2,6-diisopropylphenyl ester
- 1,3-Bis(1-methylethyl)-2-isocyanatobenzene
- FEUFNKALUGDEMQ-UHFFFAOYSA-N
- 2-Isocyanato-1,3-diisopropyl-benzene
- Benzene, 1,3
- AKOS015889872
- BRN 2645721
- A819364
- 2.6-diisopropylphenyl isocyanate
- 2,6-diisopropylphenylisocynate
- 2,6-Diisopropylphenyl isocyanate, 98%
- 2,6-Diisopropylphenyl-isocyanate
- W-107065
- 2,6-diisopropyl-phenylisocyanate
- MFCD00008882
- Benzene, 1,3-bis(1-methylethyl)-2-isocyanato-
- STR04916
- 9F3446A37P
- 2,6-diisopropyl phenylisocyanate
- 2-Isocyanato-1,3-diisopropylbenzene #
- EC 248-885-4
- FT-0638767
- SY049971
- 28178-42-9
- BDBM50409551
- SCHEMBL191769
- D82529
- DTXSID9051959
- 2,6 diisopropylphenyl isocyanate
- 2-isocyanato-1,3-bis(propan-2-yl)benzene
- UNII-9F3446A37P
- 2,6-diisopropyl phenyl isocyanate
- 2,6-diisopropyl-phenyl isocyanate
- 2,6-Diisopropylphenyl isocyanate, technical grade, 90%
- CHEMBL109470
- D3658
- NS00003375
- 2,6-bis (1-methylethyl)phenyl isocyanate
- DB-020217
-
- MDL: MFCD00008882
- インチ: 1S/C13H17NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3
- InChIKey: FEUFNKALUGDEMQ-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1C(=C([H])C([H])=C([H])C=1C([H])(C([H])([H])[H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H]
- BRN: 2645721
計算された属性
- せいみつぶんしりょう: 203.13100
- どういたいしつりょう: 203.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 29.4
じっけんとくせい
- 色と性状: 無色透明液体で、鼻をつくにおいがする
- 密度みつど: 0.951 g/mL at 25 °C(lit.)
- ふってん: 127°C/14mmHg(lit.)
- フラッシュポイント: 華氏温度:224.6°f
摂氏度:107°c - 屈折率: n20/D 1.519(lit.)
- PSA: 29.43000
- LogP: 3.90070
- かんど: Moisture Sensitive
- ようかいせい: 水に溶ける
2,6-Diisopropylphenyl isocyanate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302,H315,H317,H318,H330,H334,H335
- 警告文: P260,P280,P284,P305+P351+P338,P310
- 危険物輸送番号:UN 3382 6.1/PG 1
- WGKドイツ:2
- 危険カテゴリコード: 26-36/37/38-42
- セキュリティの説明: S23-S26-S36/37/39-S45-S28A
- 福カードFコード:19-21
- RTECS番号:CY8545000
-
危険物標識:
- セキュリティ用語:6.1
- リスク用語:R21/22; R26; R36/37/38
- TSCA:Yes
- ちょぞうじょうけん:0-10°C
- 包装カテゴリ:II
- 危険レベル:6.1
- 包装等級:II
- 危険レベル:6.1
- 包装グループ:II
2,6-Diisopropylphenyl isocyanate 税関データ
- 税関コード:2929109000
- 税関データ:
中国税関コード:
2929109000概要:
2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2,6-Diisopropylphenyl isocyanate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A453142-1g |
2,6-Diisopropylphenylisocyanate |
28178-42-9 | 97% | 1g |
$15.0 | 2025-02-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3658-5G |
2,6-Diisopropylphenyl Isocyanate |
28178-42-9 | >97.0%(GC) | 5g |
¥250.00 | 2024-04-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D84650-25g |
2-isocyanato-1,3-di(propan-2-yl)benzene |
28178-42-9 | 98% | 25g |
¥1718.0 | 2023-09-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10613-1g |
2,6-Diisopropylphenyl isocyanate, 94% |
28178-42-9 | 94% | 1g |
¥496.00 | 2023-02-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3658-5g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 97.0%(GC) | 5g |
¥420.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3658-25g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 97.0%(GC) | 25g |
¥1595.0 | 2022-05-30 | |
BAI LING WEI Technology Co., Ltd. | R67715976-10mg-10mg |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 10mg |
¥225 | 2023-11-24 | ||
1PlusChem | 1P003GLM-25g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 97% | 25g |
$125.00 | 2025-02-19 | |
BAI LING WEI Technology Co., Ltd. | K14L10613-25g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 94% | 25g |
¥3011 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | J07D3658-25g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 97.0%(GC) | 25g |
¥1250 | 2023-11-24 |
2,6-Diisopropylphenyl isocyanate 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
2,6-Diisopropylphenyl isocyanateに関する追加情報
Professional Introduction to 2,6-Diisopropylphenyl isocyanate (CAS No. 28178-42-9)
2,6-Diisopropylphenyl isocyanate, with the chemical formula C13H20N2O and CAS number 28178-42-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of isocyanates, which are highly versatile intermediates used in the synthesis of polymers, agrochemicals, and pharmaceuticals. The unique structural features of 2,6-diisopropylphenyl isocyanate, particularly its bulky isopropyl substituents and electron-withdrawing phenyl ring, contribute to its distinct reactivity and utility in various chemical transformations.
The isocyanate functional group (-N=C=O) in 2,6-diisopropylphenyl isocyanate makes it a valuable building block for the preparation of polyurethanes, polyureas, and other polymeric materials. These polymers exhibit a wide range of properties, including thermal stability, mechanical strength, and biodegradability, making them suitable for applications in coatings, adhesives, foams, and elastomers. Recent advancements in polymer chemistry have highlighted the role of isocyanates in developing novel materials with enhanced performance characteristics.
In the pharmaceutical domain, 2,6-diisopropylphenyl isocyanate has been explored as a precursor in the synthesis of bioactive molecules. The phenyl ring and isopropyl groups provide a scaffold that can be modified to target specific biological pathways. For instance, researchers have utilized derivatives of this compound to develop inhibitors of enzymes involved in inflammatory responses and metabolic disorders. The ability to functionalize the isocyanate group with various nucleophiles allows for the creation of complex structures that mimic natural bioactive compounds.
One of the most intriguing aspects of 2,6-diisopropylphenyl isocyanate is its reactivity in cross-coupling reactions. The presence of electron-deficient aromatic rings enhances its participation in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions. These transformations have been leveraged to construct biaryl motifs that are prevalent in many pharmacologically active agents. The synthesis of such motifs using 2,6-diisopropylphenyl isocyanate as an intermediate offers a streamlined approach to accessing structurally diverse libraries for drug discovery.
The industrial applications of 2,6-diisopropylphenyl isocyanate extend beyond polymers and pharmaceuticals. In agrochemical research, this compound has been investigated as a component in the synthesis of novel pesticides and herbicides. Its structural rigidity and lipophilicity make it an effective candidate for designing molecules that interact with biological targets in plants and pests. Furthermore, the compound’s stability under various environmental conditions enhances its suitability for field applications.
Recent studies have also explored the role of 2,6-diisopropylphenyl isocyanate in material science. Researchers have demonstrated its utility in generating metal-organic frameworks (MOFs) with tailored porosity and surface properties. These MOFs find applications in gas storage, separation technologies, and catalysis. The incorporation of bulky groups into the framework architecture influences pore size and accessibility, making MOFs derived from 2,6-diisopropylphenyl isocyanate highly tunable for specific applications.
The synthesis of 2,6-diisopropylphenyl isocyanate itself presents both challenges and opportunities. Traditional methods involve phosgene or its alternatives due to the inherent instability of isocyanates. However, recent developments in catalytic processes have enabled milder synthetic routes that improve yield and safety. For instance, transition-metal-catalyzed carbonylation reactions offer a greener alternative to traditional phosgene-based methods. These advancements not only enhance the accessibility of 2,6-diisopropylphenyl isocyanate but also align with global efforts toward sustainable chemistry.
The compound’s unique electronic properties have also sparked interest in optoelectronic applications. Researchers have investigated its potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to form stable radicals upon reaction with nucleophiles. The resulting radicals can contribute to charge transport mechanisms in electronic devices, offering new possibilities for improving device efficiency.
In conclusion,2,6-Diisopropylphenyl isocyanate (CAS No. 28178-42-9) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its role as an intermediate in polymer chemistry, pharmaceutical synthesis, agrochemical development, material science, and optoelectronics underscores its importance as a research tool and industrial chemical. As synthetic methodologies continue to evolve, this compound will undoubtedly remain at the forefront of innovation, driving advancements in both academic research and industrial applications.
28178-42-9 (2,6-Diisopropylphenyl isocyanate) 関連製品
- 40411-25-4(1-ethyl-2-isocyanatobenzene)
- 20458-99-5(1,3-diethyl-2-isocyanatobenzene)
- 102561-43-3(2-isopropyl-6-methylphenyl isocyanate)
- 102561-41-1(Benzene,1-ethyl-2-isocyanato-3-(1-methylethyl)-)
- 146446-96-0(2-Benzylphenyl Isocyanate)
- 56309-56-9(2-isopropylphenyl isocyanate)
- 2228149-92-4(2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride)
- 2309455-61-4(3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine)
- 1629584-89-9(N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide)
- 894012-32-9(N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide)
